molecular formula C15H20Cl2N2O4 B3077047 Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 1044148-88-0

Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B3077047
CAS No.: 1044148-88-0
M. Wt: 363.2 g/mol
InChI Key: YYJYBIUKRLKJOI-UHFFFAOYSA-N
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Description

Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity. It is characterized by the presence of a pyridine ring substituted with chlorine atoms and ester groups, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves the reaction of 2,6-dichloropyridine with appropriate esterifying agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylpropyl) ester
  • Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylbutyl) ester

Uniqueness

Compared to similar compounds, imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its specific ester groups and the presence of chlorine atoms on the pyridine ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(2,6-dichloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJYBIUKRLKJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
Reactant of Route 6
Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

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